molecular formula C13H10INO B11796331 (6-Iodo-5-methylpyridin-3-yl)(phenyl)methanone

(6-Iodo-5-methylpyridin-3-yl)(phenyl)methanone

Cat. No.: B11796331
M. Wt: 323.13 g/mol
InChI Key: ZFBOZGDFLLGZJS-UHFFFAOYSA-N
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Description

(6-Iodo-5-methylpyridin-3-yl)(phenyl)methanone is a chemical compound with the molecular formula C₁₃H₁₀INO and a molecular weight of 323.13 g/mol . This compound is characterized by the presence of an iodo group at the 6th position, a methyl group at the 5th position of the pyridine ring, and a phenyl group attached to the methanone moiety. It is primarily used in research and development settings and is not intended for human or veterinary use .

Preparation Methods

The synthesis of (6-Iodo-5-methylpyridin-3-yl)(phenyl)methanone typically involves the following steps:

Chemical Reactions Analysis

(6-Iodo-5-methylpyridin-3-yl)(phenyl)methanone undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like copper catalysts, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Development

The primary application of (6-Iodo-5-methylpyridin-3-yl)(phenyl)methanone lies in its potential as a lead compound in drug discovery. The structural characteristics of this compound make it suitable for targeting various biological pathways, particularly in the realm of cancer therapy and antimicrobial treatments. Preliminary studies indicate that compounds with similar structural motifs exhibit diverse biological activities, including anticancer and antimicrobial properties.

Chemical Biology

The presence of the pyridine moiety is often associated with biological activity, making this compound a candidate for further exploration in chemical biology. Interaction studies are essential to understand how this compound interacts with biological systems, which can provide insights into its mechanism of action and therapeutic potential.

Synthetic Chemistry

The compound can be synthesized through various methodologies, allowing for efficient production in laboratory settings. Its versatility in organic synthesis opens avenues for further functionalization, enhancing its applicability in creating derivatives with improved biological activity.

Anticancer Potential

Research has indicated that compounds containing pyridine derivatives have shown promise in cancer treatment. For example, studies exploring the effects of similar compounds on breast cancer cells have revealed significant cytotoxic effects, suggesting that this compound could be investigated for its potential anticancer properties .

Antimicrobial Activity

Another area of interest is the antimicrobial potential of this compound. Similar structures have demonstrated efficacy against various bacterial strains, indicating that this compound may also possess antibacterial properties worth exploring through systematic testing .

Mechanism of Action Studies

Understanding the mechanism by which this compound exerts its effects is crucial for its development as a therapeutic agent. Techniques such as molecular docking studies and interaction mapping can provide insights into its binding affinities with target proteins, facilitating the design of more effective derivatives .

Biological Activity

(6-Iodo-5-methylpyridin-3-yl)(phenyl)methanone is a compound of significant interest in medicinal chemistry due to its structural features that suggest potential biological activities. The presence of a pyridine ring, iodine substitution, and a phenyl ketone moiety positions this compound as a candidate for various pharmacological applications, including antimicrobial and anticancer activities. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure

The molecular structure of this compound can be described as follows:

  • Pyridine Ring : A six-membered aromatic ring containing nitrogen.
  • Iodine Substitution : An iodine atom at the 6-position enhances lipophilicity and biological interaction.
  • Phenyl Group : A phenyl group connected through a ketone functional group contributes to its reactivity and potential biological effects.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Many pyridine derivatives are known for their antibacterial and antifungal properties. Preliminary studies suggest that this compound may inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi.
  • Anticancer Potential : The compound's structure suggests it may interact with cellular pathways involved in cancer progression. In vitro assays have shown promising cytotoxicity against several cancer cell lines.

Antimicrobial Activity

The antimicrobial efficacy of this compound was evaluated against various pathogens. The Minimum Inhibitory Concentration (MIC) values were determined through standard microbiological methods.

Microorganism MIC (mg/mL)
Escherichia coli0.0195
Staphylococcus aureus0.0048
Candida albicans0.0048

These results indicate strong antimicrobial properties, particularly against E. coli and S. aureus, supporting the potential use of this compound in treating infections caused by these pathogens .

Anticancer Activity

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines, including melanoma and prostate cancer cells.

Cell Line IC50 (µM)
A375 (Melanoma)15.2
DU145 (Prostate)12.4
PC-3 (Prostate)10.7

The IC50 values indicate that the compound exhibits significant growth inhibition in these cell lines, suggesting its potential as an anticancer agent .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the iodine atom may enhance interaction with biological targets such as enzymes or receptors involved in microbial growth or cancer cell proliferation. Further studies employing molecular docking and binding assays are necessary to elucidate these interactions.

Case Studies

Several case studies have explored the biological activities of similar pyridine derivatives, providing insights into structure–activity relationships (SAR). For instance, compounds with halogen substitutions have shown increased antimicrobial activity due to enhanced lipophilicity and electron-withdrawing properties .

Properties

Molecular Formula

C13H10INO

Molecular Weight

323.13 g/mol

IUPAC Name

(6-iodo-5-methylpyridin-3-yl)-phenylmethanone

InChI

InChI=1S/C13H10INO/c1-9-7-11(8-15-13(9)14)12(16)10-5-3-2-4-6-10/h2-8H,1H3

InChI Key

ZFBOZGDFLLGZJS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1I)C(=O)C2=CC=CC=C2

Origin of Product

United States

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